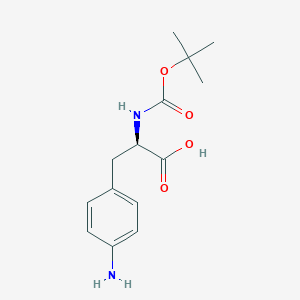

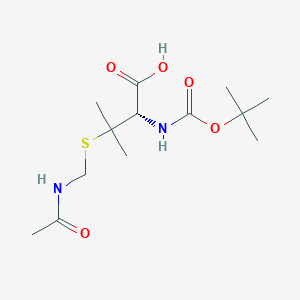

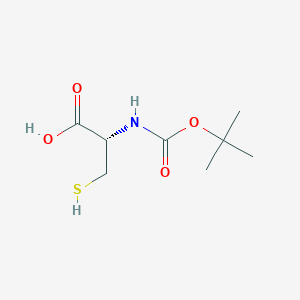

(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

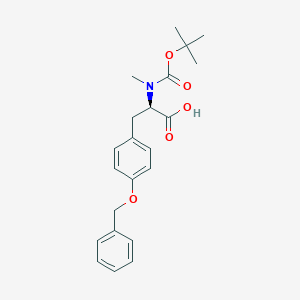

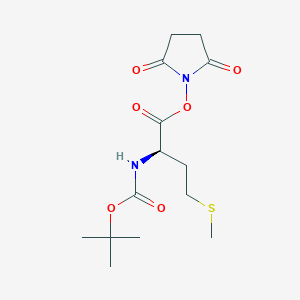

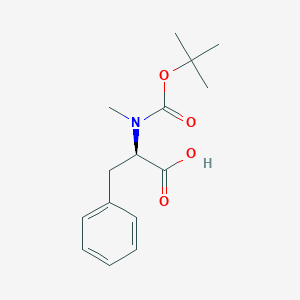

“(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis as a protecting group for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

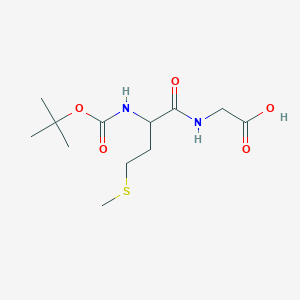

The synthesis of Boc-protected amino acids involves the neutralization of imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting protected amino acid ionic liquids (Boc-AAILs) are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis

The Boc-protected amino acids can be used in peptide synthesis . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 .Physical And Chemical Properties Analysis

The Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .Scientific Research Applications

Chemical Synthesis and Environmental Analysis

One study investigated the determination of total dissolved free primary amines in seawater, emphasizing the replacement of mercaptoethanol with 3-mercaptopropionic acid to induce more stable and comparable fluorescence among amine compounds. This systematic study aimed to define reagent concentrations and pH effects on reaction rates for a variety of primary amines, focusing on amino acids. The findings highlighted the crucial role of mercapto compounds, including those structurally related to (S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid, in environmental chemical analyses (Aminot & Kérouel, 2006).

Biomedical Applications

Research on levulinic acid, a key building block chemical from biomass, highlighted its flexibility and diverse use in drug synthesis due to its carbonyl and carboxyl functional groups. This versatility is shared by compounds like (S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid, which can serve as precursors or intermediates in the synthesis of various pharmacologically active molecules, thus reducing drug synthesis costs and simplifying complex synthesis steps (Zhang et al., 2021).

Material Science and Polymer Research

In material science, the synthesis and functions of polymers based on amino acids, including derivatives of (S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid, have been explored for their potential in biomedical applications. Such polymers, being built from natural amino acids, offer biocompatibility, biodegradability, and their degradation products are metabolizable, making them suitable for drug delivery systems, tissue engineering, and other medical applications (Sanda & Endo, 1999).

Environmental Sustainability

The role of synthetic phenolic antioxidants in environmental occurrence, human exposure, and toxicity was reviewed, highlighting the presence of derivatives like (S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid in various environmental matrices. This research underscores the importance of understanding the environmental behaviors and potential health impacts of chemical derivatives used in industrial and commercial products (Liu & Mabury, 2020).

Safety And Hazards

The safety data sheet for a similar compound, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVFTGTXIUDKIZ-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CS)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466162 |

Source

|

| Record name | Boc-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid | |

CAS RN |

149270-12-2 |

Source

|

| Record name | Boc-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.